H-Lys(Boc)-OMe.HCl H-Lys(Boc)-OMe.HCl
Brand Name: Vulcanchem
CAS No.: 2389-48-2
VCID: VC21542894
InChI: InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
SMILES: CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Molecular Formula: C12H25ClN2O4
Molecular Weight: 296.79 g/mol

H-Lys(Boc)-OMe.HCl

CAS No.: 2389-48-2

VCID: VC21542894

Molecular Formula: C12H25ClN2O4

Molecular Weight: 296.79 g/mol

* For research use only. Not for human or veterinary use.

H-Lys(Boc)-OMe.HCl - 2389-48-2

Description

H-Lys(Boc)-OMe.HCl, also known as Nε-tert-butoxycarbonyl-L-lysine methyl ester hydrochloride, is a derivative of the essential amino acid lysine. This compound is widely used in peptide synthesis due to its ability to protect the amino group of lysine during chemical reactions. The tert-butoxycarbonyl (Boc) group serves as a protective group for the amino function, while the methyl ester protects the carboxyl group. The hydrochloride salt form enhances its solubility in water, making it easier to handle in various chemical processes .

Synthesis and Applications

The synthesis of H-Lys(Boc)-OMe.HCl typically involves several key steps:

  • Protection of the Amino Group: The amino group of lysine is protected using a Boc group.

  • Methyl Esterification: The carboxylic acid group is converted to a methyl ester using reagents such as methanol and acid catalysts.

  • Formation of Hydrochloride Salt: The final product is often converted to its hydrochloride salt for improved solubility and stability .

This compound serves as a building block in peptide synthesis, particularly in the development of therapeutic peptides and drug conjugates. It is used in scientific research, especially in chemistry, biology, and medicine, for studying protein structure and function and developing peptide-based drugs .

Biological Activity and Research Findings

H-Lys(Boc)-OMe.HCl has been explored for its antitumor potential when used as a linker in drug conjugates. Studies have shown that it can enhance the efficacy of anticancer agents like camptothecin against cancer cell lines.

Table 1: Antitumor Efficacy of Conjugates

CompoundDose (mg)B-16 Tumor Growth Delay (Days)
Poly-R-(L-glutamic acid)-Gly-CPT484
Poly-R-(L-glutamic acid)-CPT352
H-Lys(Boc)-OMe-CPT622

In vitro studies have demonstrated that nanoparticles incorporating H-Lys(Boc)-OMe.HCl exhibit enhanced cellular uptake in various cancer cell lines, including MCF7 breast cancer cells. Cytotoxicity assays have shown that drug-loaded peptides containing this compound have higher cytotoxic effects at elevated concentrations than their non-conjugated counterparts.

Storage and Handling

H-Lys(Boc)-OMe.HCl should be stored at room temperature in a cool and dark place, ideally below 15°C. It is recommended to store it under inert gas conditions as it is air-sensitive and hygroscopic .

CAS No. 2389-48-2
Product Name H-Lys(Boc)-OMe.HCl
Molecular Formula C12H25ClN2O4
Molecular Weight 296.79 g/mol
IUPAC Name methyl (2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoate;hydrochloride
Standard InChI InChI=1S/C12H24N2O4.ClH/c1-12(2,3)18-11(16)14-8-6-5-7-9(13)10(15)17-4;/h9H,5-8,13H2,1-4H3,(H,14,16);1H/t9-;/m0./s1
Standard InChIKey NANRHOPPXCBHGI-FVGYRXGTSA-N
Isomeric SMILES CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)OC)N.Cl
SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
Canonical SMILES CC(C)(C)OC(=O)NCCCCC(C(=O)OC)N.Cl
PubChem Compound 16218818
Last Modified Aug 15 2023

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